Cas no 1379358-08-3 (6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine)

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromo group at the 6-position and a trifluoromethyl group at the 2-position. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromo substituent enhances its utility in cross-coupling reactions, while the electron-withdrawing trifluoromethyl group influences the compound's electronic properties, facilitating further functionalization. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a preferred choice for constructing complex molecular architectures in medicinal chemistry and material science applications.
6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine structure
1379358-08-3 structure
Product Name:6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
CAS No:1379358-08-3
MF:C7H3BrF3N3
MW:266.018030405045
CID:5059649
Update Time:2025-11-02

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
    • Inchi: 1S/C7H3BrF3N3/c8-4-2-12-6-1-5(7(9,10)11)13-14(6)3-4/h1-3H
    • InChI Key: LLZTYKZGAULUGF-UHFFFAOYSA-N
    • SMILES: BrC1C=NC2=CC(C(F)(F)F)=NN2C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 223
  • XLogP3: 1.9
  • Topological Polar Surface Area: 30.2

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM271711-1g
6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
1379358-08-3 97%
1g
$705 2021-08-18
Chemenu
CM271711-1g
6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
1379358-08-3 97%
1g
$*** 2023-03-30

Additional information on 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Recent Advances in the Study of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 1379358-08-3)

The compound 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 1379358-08-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic scaffold, characterized by its pyrazolo[1,5-a]pyrimidine core, has been explored for its potential as a kinase inhibitor and its role in modulating various biological pathways. Recent studies have highlighted its utility in the synthesis of novel therapeutic agents targeting cancer, inflammation, and infectious diseases.

One of the key areas of research involving 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling, and their dysregulation is often associated with diseases such as cancer. The bromo and trifluoromethyl substituents on the pyrazolo[1,5-a]pyrimidine ring enhance the compound's binding affinity and selectivity towards specific kinase targets. Recent publications have demonstrated its efficacy in inhibiting kinases such as JAK2 and FLT3, which are implicated in hematologic malignancies.

In addition to its kinase inhibitory properties, 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been investigated for its potential as a building block in the synthesis of more complex molecules. Its reactivity allows for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening. This approach has been instrumental in identifying lead compounds with improved pharmacokinetic and pharmacodynamic profiles.

Recent synthetic methodologies have focused on optimizing the production of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine to ensure high yield and purity. Advances in catalytic processes and green chemistry principles have been applied to minimize environmental impact while maintaining efficiency. These developments are crucial for scaling up production to meet the demands of preclinical and clinical studies.

Furthermore, computational studies have provided insights into the molecular interactions of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with its biological targets. Molecular docking and dynamics simulations have revealed key binding motifs and conformational changes that occur upon ligand-receptor interaction. These findings are invaluable for rational drug design and the optimization of compound efficacy and safety.

In conclusion, 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 1379358-08-3) represents a promising scaffold in medicinal chemistry with broad applications in drug discovery. Its unique chemical properties and biological activity make it a valuable tool for researchers aiming to develop novel therapeutics. Ongoing studies continue to explore its potential, and future research is expected to uncover additional therapeutic avenues for this compound.

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